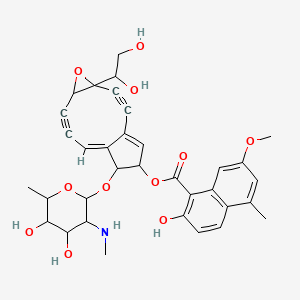

Neocarzinostatin chromophore B

CAS No.: 79633-17-3

Cat. No.: VC20612415

Molecular Formula: C34H35NO11

Molecular Weight: 633.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 79633-17-3 |

|---|---|

| Molecular Formula | C34H35NO11 |

| Molecular Weight | 633.6 g/mol |

| IUPAC Name | [(9E)-4-(1,2-dihydroxyethyl)-11-[4,5-dihydroxy-6-methyl-3-(methylamino)oxan-2-yl]oxy-5-oxatricyclo[8.3.0.04,6]trideca-1(13),9-dien-2,7-diyn-12-yl] 2-hydroxy-7-methoxy-5-methylnaphthalene-1-carboxylate |

| Standard InChI | InChI=1S/C34H35NO11/c1-16-12-19(42-4)14-22-20(16)8-9-23(37)27(22)32(41)44-24-13-18-10-11-34(25(38)15-36)26(46-34)7-5-6-21(18)31(24)45-33-28(35-3)30(40)29(39)17(2)43-33/h6,8-9,12-14,17,24-26,28-31,33,35-40H,15H2,1-4H3/b21-6+ |

| Standard InChI Key | NOCBHMFHYJQNBK-AERZKKPOSA-N |

| Isomeric SMILES | CC1C(C(C(C(O1)OC\2C(C=C3/C2=C\C#CC4C(O4)(C#C3)C(CO)O)OC(=O)C5=C(C=CC6=C5C=C(C=C6C)OC)O)NC)O)O |

| Canonical SMILES | CC1C(C(C(C(O1)OC2C(C=C3C2=CC#CC4C(O4)(C#C3)C(CO)O)OC(=O)C5=C(C=CC6=C5C=C(C=C6C)OC)O)NC)O)O |

Introduction

Chemical Identity and Physicochemical Properties

Neocarzinostatin chromophore B (CAS: 81604-85-5) is a low-molecular-weight enediyne compound with the molecular formula and a molecular weight of 659.636 g/mol . Its density is 1.54 g/cm³, and it exhibits a boiling point of 922.5°C at 760 mmHg . The chromophore’s instability under ambient conditions necessitates stabilization by its apoprotein counterpart in the native neocarzinostatin complex . Key physicochemical parameters are summarized below:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 659.636 g/mol |

| Density | 1.54 g/cm³ |

| Boiling Point | 922.5°C (760 mmHg) |

| Flash Point | 511.7°C |

| LogP | 1.778 |

| Polar Surface Area | 174.77 Ų |

The chromophore’s lipophilicity (LogP = 1.778) facilitates membrane permeability, while its polar surface area suggests moderate solubility in aqueous environments .

Mechanism of DNA Damage

Neocarzinostatin chromophore B exerts its cytotoxic effects via a radical-mediated DNA cleavage mechanism :

-

Intercalation: The chromophore intercalates into DNA, preferentially binding thymidylate-rich regions.

-

Thiol Activation: Cellular thiols (e.g., glutathione) reduce the chromophore, generating a transient biradical species.

-

Hydrogen Abstraction: The biradical abstracts a hydrogen atom from the C5′ position of deoxyribose, forming a carbon-centered radical on DNA .

-

Strand Scission: Reaction with molecular oxygen produces a peroxyl radical, culminating in strand breaks with 5′-aldehyde termini .

Notably, the chromophore can form covalent adducts with DNA in oxygen-deprived environments, complicating repair mechanisms .

Biological Activity and Therapeutic Implications

While the apoprotein of neocarzinostatin stabilizes the chromophore, proteolytic activity previously attributed to NCS was debunked as an artifact of contaminating enzymes . Recombinant NCS lacking impurities showed no intrinsic protease activity, underscoring the chromophore’s role as the sole therapeutic agent .

Antitumor Efficacy

-

Sequence Specificity: Cleavage occurs predominantly at 5′-T-A-3′ and 5′-A-T-3′ sequences, with minor activity at 5′-G-C-3′ sites .

-

Radiosensitization: The chromophore synergizes with ionizing radiation by enhancing oxidative DNA damage, a property exploited in combination therapies .

Synthetic Approaches and Structural Analogues

Total synthesis of neocarzinostatin chromophore B remains a formidable challenge due to its labile enediyne core. Key milestones include:

Naphthalenecarboxylate Synthesis

-

Friedel-Crafts Acylation: A regioselective acylation of 1,5-dimethoxynaphthalene yielded the carboxylate precursor .

-

Boron Trichloride Demethylation: Selective demethylation at C2 enabled introduction of the hydroxyl group .

Enediyne Construction

-

Bergman Cyclization: Thermolysis of enediynes generated the reactive biradical intermediate, mimicking the chromophore’s DNA-cleaving activity .

Clinical Applications and Limitations

Neocarzinostatin chromophore B’s clinical use is limited by:

-

Systemic Toxicity: Nonspecific radical generation damages healthy tissues.

-

Instability: Rapid degradation in serum necessitates continuous infusion protocols.

Efforts to engineer prodrugs or nanoparticle-encapsulated formulations aim to mitigate these issues.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume